An In-depth Technical Guide to N-Ethylmaleimide-d5
An In-depth Technical Guide to N-Ethylmaleimide-d5
For Researchers, Scientists, and Drug Development Professionals
N-Ethylmaleimide-d5 (NEM-d5) is a deuterated analog of N-Ethylmaleimide (NEM), a well-established alkylating agent. The replacement of five hydrogen atoms on the ethyl group with deuterium renders it a powerful tool in mass spectrometry-based proteomics. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.
Core Concepts
NEM-d5 is primarily utilized as a stable isotope labeling reagent. Its increased mass compared to the non-deuterated ("light") form allows for the precise differentiation and relative quantification of proteins and peptides between different experimental conditions. The core utility of NEM-d5 lies in its specific and irreversible reaction with the sulfhydryl (thiol) groups of cysteine residues in proteins.
Chemical and Physical Properties
A summary of the key quantitative data for N-Ethylmaleimide-d5 is presented below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₆D₅H₂NO₂ | [1] |
| Molecular Weight | ~130.16 g/mol | [2] |
| Exact Mass | 130.079062196 Da | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [3] |
| Physical Form | Powder | [3] |
| Melting Point | 43-46 °C | [3] |
| Mass Shift | M+5 | [3] |
| Storage Temperature | 2-8°C, Protect from light | [1][3] |
Mechanism of Action: Cysteine Alkylation
N-Ethylmaleimide-d5 reacts with the sulfhydryl groups of cysteine residues via a Michael addition reaction.[4] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5][6] The nucleophilic attack by the thiolate anion on one of the double-bonded carbons of the maleimide ring results in the formation of a stable, irreversible thioether bond.[4][5] This effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or undergoing other modifications.[1][7] At pH values above 7.5, reactivity with amino groups can occur.[6]
Caption: Cysteine alkylation by NEM-d5 forms a stable thioether bond.
Applications in Proteomics and Drug Discovery
The unique properties of NEM-d5 make it an invaluable reagent in several advanced proteomic and drug discovery applications:
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Quantitative Cysteine Reactivity Profiling: This is a powerful technique to identify and quantify hyperreactive cysteine residues across the proteome, which are often involved in catalysis, regulation, and drug binding.[8][9][10] By comparing the labeling ratios of NEM-d5 (heavy) and NEM (light) between a control and a treated state (e.g., with a drug candidate), researchers can identify cysteines whose reactivity is altered by the treatment.
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Stable Isotope Labeling: NEM-d5 serves as a classic stable isotope-labeled reagent for quantitative mass spectrometry.[11][12] It enables the relative quantification of protein abundance by comparing the signal intensities of the heavy (NEM-d5 labeled) and light (NEM labeled) peptide pairs.
-
Mapping Protein-Drug Interactions: NEM-d5 can be used to map the binding sites of covalent drugs that target cysteine residues. By pre-treating a proteome with a covalent inhibitor, cysteines that are bound by the drug will be unavailable for labeling by NEM-d5, allowing for the identification of the drug's targets.
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Investigating Redox Signaling: Cysteine thiols are susceptible to various oxidative post-translational modifications. NEM-d5 can be used to specifically alkylate reduced cysteines, allowing for the subsequent enrichment and identification of oxidized cysteines, providing insights into cellular redox signaling pathways.
Experimental Protocols
Below are detailed methodologies for a typical quantitative cysteine reactivity profiling experiment using NEM-d5.
1. Protein Lysate Preparation
-
Lysis Buffer: Prepare a lysis buffer appropriate for maintaining native protein structure, e.g., Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), supplemented with protease inhibitors. Avoid detergents that may denature proteins if assessing reactivity in the native state.
-
Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in lysis buffer and lyse by sonication or mechanical disruption on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.
2. Differential Labeling with NEM and NEM-d5
-
Sample Division: Divide the protein lysate into two equal aliquots: "Control" and "Treated".
-
Treatment (Optional): To the "Treated" sample, add the compound of interest (e.g., a drug, metabolite, or oxidant) and incubate under desired conditions. Add a vehicle control to the "Control" sample.
-
Light Labeling (Control): Add a solution of N-Ethylmaleimide (light) to the "Control" sample to a final concentration of 100 µM (concentration may need optimization).
-
Heavy Labeling (Treated): Add a solution of N-Ethylmaleimide-d5 to the "Treated" sample to the same final concentration.
-
Incubation: Incubate both samples for 30 minutes at room temperature, protected from light.
-
Quenching: Quench the labeling reaction by adding a 5 to 10-fold molar excess of Dithiothreitol (DTT) or L-cysteine.
-
Sample Combination: Combine the "Control" and "Treated" samples.
3. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation of Remaining Cysteines: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds. Subsequently, add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate all newly exposed cysteines.
-
Protein Precipitation: Perform a chloroform/methanol precipitation to clean up the protein sample.
-
Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 StageTips or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for quantitative cysteine reactivity profiling.
Data Analysis and Interpretation
The raw mass spectrometry data is processed using specialized software. The key steps involve:
-
Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Quantification: The software identifies peptide pairs that are chemically identical but differ in mass by ~5 Da (due to the NEM-d5 label).
-
Ratio Calculation: The relative abundance of each peptide is determined by calculating the ratio of the area under the curve for the heavy-labeled peptide to that of the light-labeled peptide.
-
Interpretation: A ratio close to 1 indicates no change in cysteine reactivity. A ratio greater than 1 suggests increased reactivity in the treated sample, while a ratio less than 1 indicates decreased reactivity (e.g., due to target engagement by a covalent inhibitor).
Caption: Logical relationship for identifying drug-target interactions.
References
- 1. ð-Ethylmaleimide (ethyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. N-Ethyl-d5-maleimide | C6H7NO2 | CID 71309877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-d5-maleimide 99 atom % D, 98% (CP) | 360768-37-2 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ð-Ethylmaleimide (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-6711-10 [isotope.com]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
